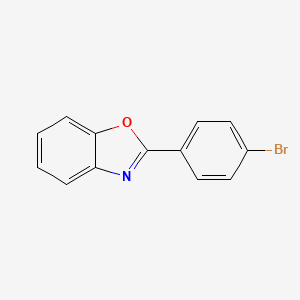

2-(4-Bromo-phenyl)-benzooxazole

Descripción

Significance of Benzoxazole (B165842) Derivatives in Chemical and Pharmaceutical Research

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that play a crucial role in chemical and biological sciences. wisdomlib.org These compounds are noted for their wide spectrum of pharmacological activities, making them prominent in medicinal chemistry. nih.govjocpr.com Researchers have extensively studied benzoxazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. wisdomlib.orgwisdomlib.orgresearchgate.net The versatile benzoxazole scaffold serves as a foundational structure for the design and synthesis of new biologically active molecules. researchgate.netmdpi.com The broad range of applications has spurred significant interest in developing novel benzoxazole-containing compounds with specific functionalities. researchgate.net

Overview of 2-(4-Bromo-phenyl)-benzooxazole as a Compound of Academic Interest

This compound is primarily utilized as a research chemical and a starting material for synthesizing more complex, often bioactive, structures. jocpr.comchemicalbook.com The presence of a bromine atom on the phenyl ring provides a reactive site for various chemical modifications, particularly in cross-coupling reactions. This feature allows for the construction of larger, more intricate molecular architectures, making it a valuable intermediate in organic synthesis. acs.orgnih.gov Its utility as a building block for creating novel compounds with potential applications in materials science and medicinal chemistry is a key reason for its academic interest.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₈BrNO chemicalbook.com |

| Molecular Weight | 274.11 g/mol chemicalbook.comchemicalbook.com |

| Appearance | White to Orange to Green powder to crystal chemicalbook.com |

| Melting Point | 158-159 °C chemicalbook.com |

| Boiling Point | 339.1 °C at 760 mmHg |

| Density | 1.514 g/cm³ |

| Solubility | Soluble in Toluene chemicalbook.com |

| λmax | 306 nm (in Cyclohexane) chemicalbook.com |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation reaction of a 2-aminophenol (B121084) with a 4-bromobenzaldehyde (B125591) or its derivative. chemicalbook.comnih.gov One general procedure involves reacting 2-aminophenol with 4-bromobenzaldehyde under various conditions, often employing a catalyst to facilitate the cyclization. chemicalbook.comnih.gov Alternative methods include the reaction of 2-aminophenols with acyl chlorides. organic-chemistry.org

The structural confirmation of the synthesized this compound is carried out using a suite of spectroscopic techniques.

| Technique | Description |

| ¹H NMR and ¹³C NMR Spectroscopy | These techniques are used to determine the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the aromatic protons and carbons in the benzoxazole and bromophenyl rings. mdpi.com |

| Mass Spectrometry | This analysis confirms the molecular weight of the compound (274.11 g/mol ) and provides information about its fragmentation pattern, further validating the structure. nih.gov |

| Infrared (IR) Spectroscopy | IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C=N and C-O-C bonds of the oxazole (B20620) ring. |

| UV-Visible Spectroscopy | This technique is used to determine the maximum absorption wavelength (λmax) of the compound, which is a characteristic physical property. chemicalbook.com |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely centered around the bromine atom on the phenyl ring. This halogen atom serves as a versatile handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst is a common strategy to synthesize 2-(2-arylphenyl)benzoxazole derivatives. acs.orgnih.gov These products have been investigated for their potential biological activities. acs.orgnih.gov

Other Cross-Coupling Reactions: The bromo-substituent also allows for other cross-coupling reactions, such as Heck and Sonogashira reactions, enabling the introduction of a wide range of substituents at the 4-position of the phenyl ring.

The ability to functionalize this compound through these reactions makes it a key intermediate in the synthesis of a diverse array of compounds with potential applications in fields such as medicinal chemistry and materials science. For instance, it has been used as a precursor in the synthesis of novel anti-inflammatory agents. acs.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHJNZMSBQFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511357 | |

| Record name | 2-(4-Bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3164-13-4 | |

| Record name | 2-(4-Bromophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)benzo[d]oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of the functional groups present in 2-(4-Bromo-phenyl)-benzooxazole. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the benzoxazole (B165842) core and the substituted phenyl ring.

Key vibrations include the C-H stretching of the aromatic rings, typically observed above 3000 cm⁻¹. The C=N stretching vibration of the oxazole (B20620) ring is a crucial indicator and appears in the 1610-1615 cm⁻¹ region. rsc.orgsapub.org The aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ range. The characteristic asymmetric and symmetric stretching of the C-O-C (aryl-O-aryl) ether linkage within the benzoxazole system gives rise to strong bands, typically around 1240 cm⁻¹ and 1090 cm⁻¹, respectively. The presence of the bromine atom is confirmed by the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3050-3100 | Aromatic C-H Stretch |

| ~1615 | C=N Stretch (Oxazole Ring) |

| ~1590 | C=C Aromatic Ring Stretch |

| ~1450 | C=C Aromatic Ring Stretch |

| ~1245 | Asymmetric C-O-C Stretch |

| ~1090 | Symmetric C-O-C Stretch |

| ~1010 | C-Br Stretch |

Note: The values are representative and based on data from similar benzoxazole structures. sapub.orgmdpi.com

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule based on inelastic light scattering. nsf.govnih.gov For this compound, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C=N bond, which are often weak in FT-IR. conicet.gov.ar

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can dramatically amplify the signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. beilstein-journals.org This enhancement allows for the detection of trace amounts of the analyte and can provide information about the molecule's orientation on the surface. beilstein-journals.org

For this compound, a SERS study would likely show significant enhancement of the benzoxazole and phenyl ring vibrations due to the interaction of the π-electron systems with the metal surface plasmons. researchgate.net The orientation of the molecule can be inferred from which vibrational modes are most enhanced. For instance, an enhancement of the out-of-plane bending modes would suggest a perpendicular or tilted orientation of the aromatic rings relative to the SERS substrate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound provides detailed information about the disposition of hydrogen atoms on its aromatic rings. rsc.org The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons of the benzoxazole and the 4-bromophenyl moieties. rsc.org

The protons on the 4-bromophenyl group appear as two doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzoxazole ring system also show a distinct pattern of multiplets. rsc.org

Table 2: ¹H-NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.11 – 8.05 | m | - | 2H, Phenyl-H |

| 7.78 – 7.72 | m | - | 1H, Benzoxazole-H |

| 7.66 – 7.60 | m | - | 2H, Phenyl-H |

| 7.58 – 7.52 | m | - | 1H, Benzoxazole-H |

| 7.37 – 7.31 | m | - | 2H, Benzoxazole-H |

Source: Experimental data from a peer-reviewed study. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. The spectrum of this compound will display signals for each unique carbon atom in its structure. mdpi.com

Key signals include the one for the C-2 carbon of the oxazole ring, which is highly deshielded and appears around 162-163 ppm. The carbons of the fused benzene ring and the brominated phenyl ring appear in the typical aromatic region (approximately 110-151 ppm). The carbon atom attached to the bromine (C-Br) is identifiable by its chemical shift, which is influenced by the electronegativity and shielding effects of the bromine atom. mdpi.com

Table 3: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~162.9 | C-2 (C=N) |

| ~150.7 | C-7a (C-O) |

| ~142.1 | C-3a |

| ~132.5 | Phenyl C-H |

| ~129.2 | Phenyl C-H |

| ~128.5 | Phenyl C-Br |

| ~126.1 | Phenyl C-ipso |

| ~125.1 | Benzoxazole C-H |

| ~124.7 | Benzoxazole C-H |

| ~120.0 | Benzoxazole C-H |

| ~110.6 | Benzoxazole C-H |

Note: Chemical shifts are estimated based on data for structurally similar compounds like 2-(4-chlorophenyl)benzoxazole and 2-phenylbenzoxazole. rsc.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound, the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a pair of signals ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. researchgate.netresearchgate.net

The fragmentation pattern would involve the characteristic cleavage of the benzoxazole and phenyl rings. Common fragmentation pathways include the loss of a bromine radical, followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN) from the heterocyclic ring. researchgate.netnih.gov

Table 4: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 275/273 | [M]⁺: [C₁₃H₈BrNO]⁺ |

| 194 | [M - Br]⁺ |

| 166 | [M - Br - CO]⁺ |

| 154 | [C₁₂H₈N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

As of the latest literature review, a detailed single-crystal X-ray diffraction study providing specific crystallographic data such as the crystal system, space group, and unit cell dimensions for this compound is not publicly available. While XRD studies have been conducted on analogous benzoxazole and bromophenyl derivatives, direct extrapolation of these results to predict the precise crystalline structure of the title compound is not feasible. The nature and position of the bromo-substituent on the phenyl ring, in conjunction with the benzoxazole core, are expected to significantly influence the crystal packing and intermolecular interactions. A dedicated crystallographic study would be required to ascertain these structural parameters definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital tool for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound dissolved in a non-polar solvent like cyclohexane (B81311) reveals important information about its electronic properties. The spectrum is characterized by a distinct absorption maximum (λmax), which for this compound is observed at 306 nm. This absorption is primarily attributed to π → π* electronic transitions. These transitions involve the promotion of an electron from a π bonding orbital to a higher energy π* antibonding orbital. Such transitions are typical for aromatic and heterocyclic systems, like the benzoxazole and phenyl rings in the title compound, which possess extensive π-conjugated systems.

In addition to the strong π → π* transitions, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons in the benzoxazole ring system also allows for the possibility of n → π* transitions. These transitions involve the promotion of a non-bonding electron to a π* antibonding orbital. Generally, n → π* transitions are of lower intensity compared to π → π* transitions and may appear as a shoulder on the main absorption band or be obscured by it. A detailed analysis using computational methods or high-resolution spectroscopy would be necessary to definitively assign all electronic transitions.

The position and intensity of the absorption maximum can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. The bromo-substituent on the phenyl ring can act as an auxochrome, which can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the unsubstituted 2-phenyl-benzooxazole.

Table 1: UV-Vis Absorption Data for this compound

| Spectroscopic Parameter | Value | Solvent |

| Maximum Absorption Wavelength (λmax) | 306 nm | Cyclohexane |

Computational and Theoretical Investigations of 2 4 Bromo Phenyl Benzooxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. The two primary approaches, Density Functional Theory (DFT) and ab initio methods, have been widely applied to heterocyclic compounds similar in structure to 2-(4-Bromo-phenyl)-benzooxazole.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the energy of a system can be determined from its electron density. The choice of the functional and the basis set is critical for obtaining reliable results.

For molecules containing benzoxazole (B165842) or related heterocyclic cores, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 are commonly employed. nih.gov These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations. nih.gov Other functionals like BLYP and mPW1PW91 have also been utilized in studies of related benzothiazole (B30560) derivatives. nih.gov

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G**, are frequently used for this class of compounds. nih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron distribution, particularly for atoms with lone pairs and for describing weak intermolecular interactions. researchgate.net For instance, in a study on 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, calculations were performed using DFT to optimize the geometry and calculate harmonic frequencies. mdpi.com

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. nih.gov It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation.

While DFT methods are generally more accurate for many applications, HF calculations are still valuable. nih.gov They are often used as a starting point for more sophisticated calculations and for comparative purposes. nih.gov For example, in studies of related oxazole (B20620) and benzothiazole systems, vibrational frequencies calculated with HF methods are often systematically scaled to correct for the neglect of electron correlation and basis set deficiencies, though DFT results often show better agreement with experimental data. nih.govnih.gov Ab initio calculations for similar molecules have been carried out with basis sets up to RHF/6-311G. nih.gov

Molecular Geometry Optimization and Structural Parameters

A crucial step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. This process yields key structural parameters.

Geometry optimization provides detailed information on the three-dimensional structure of this compound. The planarity of the molecule is of particular interest, as it influences the electronic conjugation between the benzoxazole and the phenyl rings. The dihedral angle between the planes of these two ring systems is a key parameter. In a related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the torsion angle between the oxazoline (B21484) ring and a phenyl ring was found to be 13.85°. mdpi.com In another similar structure, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the dihedral angle between the pyridine (B92270) ring and the bromophenyl ring was 65.8 (2)°. nih.gov These examples suggest that some twisting between the aromatic systems in this compound is likely.

Optimized calculations provide precise values for bond lengths and angles. Below is a table of representative geometric parameters for the core structural fragments, based on data from similar computed structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br | Carbon-Bromine bond length | ~1.90 |

| C=N | Imine bond in oxazole ring | ~1.30 - 1.38 |

| C-O | Ether bond in oxazole ring | ~1.36 - 1.38 |

| C-C (Aromatic) | Benzene (B151609) C-C bond length | ~1.39 - 1.41 |

| C-N-C | Angle within the oxazole ring | ~105 - 110 |

| C-O-C | Angle within the oxazole ring | ~104 - 108 |

| Ph-Benzoxazole | Dihedral Angle | Variable, often non-planar |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of vibrational modes to specific atomic motions. nih.gov

The results are often compared with experimental FT-IR and Raman spectra. nih.gov For instance, in a related benzothiazole, DFT calculations were essential for assigning the observed vibrational bands. nih.gov Potential Energy Distribution (PED) analysis is a valuable tool used in conjunction with these calculations. PED provides a quantitative description of how much each internal coordinate (such as stretching, bending, or torsion) contributes to a particular normal mode of vibration. This allows for unambiguous assignments of complex spectral features.

The table below lists some expected vibrational frequencies for key functional groups in this compound, based on computational studies of analogous compounds.

| Frequency Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 1650-1600 | ν(C=N) | C=N stretching in the oxazole ring |

| 1600-1450 | ν(C=C) | Aromatic C=C stretching |

| 1270-1200 | ν(C-O) | Asymmetric C-O-C stretching in the oxazole ring |

| 1100-1000 | β(C-H) | In-plane C-H bending |

| 600-500 | ν(C-Br) | C-Br stretching |

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and optical properties. This is often achieved through the study of frontier molecular orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.

In a computational study of the related 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO may have significant contributions from the phenyl-oxazole portion.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key tool in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, which can lead to significant nonlinear optical (NLO) properties. nih.gov The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org The transfer of charge within the molecule can be predicted by the calculated HOMO and LUMO energies. malayajournal.org

| Property | Value |

| HOMO Energy | -5.2822 eV malayajournal.org |

| LUMO Energy | -1.2715 eV malayajournal.org |

| HOMO-LUMO Energy Gap | 4.0106 eV malayajournal.org |

This table is based on data for a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, and is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution around a molecule, with different colors representing different electrostatic potential values. researchgate.netnih.gov

Negative Regions (Red and Yellow): These areas have an excess of electrons and are prone to electrophilic attack. In many organic molecules, these regions are located near electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms. researchgate.netbhu.ac.in

The MEP map is a useful tool for understanding hydrogen bonding interactions and other intermolecular forces. researchgate.netresearchgate.net It provides a visual representation of the relative polarity of a molecule, which is crucial for predicting its behavior in various chemical environments. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyper-conjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are key to understanding charge delocalization and hyper-conjugative interactions. materialsciencejournal.orgtaylorandfrancis.com

The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO, can be calculated using second-order perturbation theory. materialsciencejournal.org These interactions result in a transfer of electron density, which can significantly stabilize the molecule. materialsciencejournal.orgtaylorandfrancis.com The NBO analysis can identify significant intramolecular charge transfer (ICT) within a molecule, which is crucial for understanding its electronic properties. materialsciencejournal.org

Reactivity and Stability Studies

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are used to predict the reactivity of molecules. mdpi.com Some of the key descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. nih.govmdpi.com

Chemical Hardness (η): This parameter indicates the resistance of a molecule to change its electron configuration. nih.gov

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors are calculated using the energies of the HOMO and LUMO. nih.gov They provide valuable insights into the chemical behavior of a molecule and can be used to predict its reactivity in various chemical reactions.

Thermodynamic Parameter Calculations

Investigation of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics and photonics. dnu.dp.uaresearchgate.net The NLO properties of a molecule are related to its ability to interact with an applied electric field, leading to changes in the frequency, phase, and amplitude of the incident light. dnu.dp.ua

The first hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.govdnu.dp.ua A large β value indicates a strong NLO response. Computational methods, such as DFT, can be used to calculate the hyperpolarizability of a molecule. mdpi.comdnu.dp.ua These calculations can help in the design of new organic molecules with enhanced NLO properties. dnu.dp.ua The NLO response of a molecule is often related to the presence of donor-acceptor groups and a π-conjugated system, which facilitate intramolecular charge transfer. nih.govdnu.dp.ua

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to predict the time-dependent behavior of molecules and their interactions with their environment. For a compound like this compound, MD simulations would be invaluable for understanding its structural stability and conformational dynamics. However, no specific MD simulation studies for this compound were identified.

The stability of a compound in an aqueous medium is a critical parameter, influencing its environmental fate and potential biological applications. While a study on 2-substituted benzoxazole derivatives made a general observation that they are "air and light stable," this does not provide the quantitative, specific data for this compound in water that a dedicated MD simulation would offer. Such a simulation would typically analyze parameters like the root-mean-square deviation (RMSD) of the molecule's atomic positions over time to assess its structural integrity in a solvated state. Without these specific studies, a quantitative assessment of its stability in water remains speculative.

The susceptibility of a molecule to hydrolysis (reaction with water) and autoxidation (spontaneous oxidation by air) is crucial for determining its shelf-life and degradation products.

Research on the hydrolysis of unsubstituted benzoxazole has indicated that under acidic conditions, the reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the C2 carbon atom, leading to ring opening. It is plausible that this compound follows a similar mechanism. The electron-withdrawing nature of the bromo-phenyl group might influence the rate of this process, but without specific computational studies, this remains an educated hypothesis.

No information regarding the autoxidation mechanisms of this compound or even the broader class of 2-aryl-benzooxazoles could be found in the surveyed literature. Computational studies would be essential to identify potential sites of oxidation and to elucidate the reaction pathways and energetics of such degradation processes.

Research on Biological Activities and Structure Activity Relationships Sar of 2 4 Bromo Phenyl Benzooxazole Derivatives

Antimicrobial Activity Studies

Derivatives of the 2-phenyl-benzoxazole scaffold are recognized for their broad-spectrum antimicrobial capabilities. nih.gov The presence and nature of substituents on the benzoxazole (B165842) core and the 2-phenyl ring are critical in determining the potency and spectrum of their activity. nih.gov Specifically, modifications involving a bromo-phenyl group have been a subject of investigation to enhance these biological effects.

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, Bacillus subtilis)

Compounds derived from 2-(4-Bromo-phenyl)-benzooxazole have demonstrated notable activity against various Gram-positive bacteria. Synthetic benzoxazoles are known to be effective against species such as Staphylococcus aureus, Enterococcus faecalis (also known as Streptococcus faecalis), Bacillus subtilis, and Streptococcus pyogenes. nih.govnih.gov

For instance, a derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), was found to possess moderate antibacterial activity. esisresearch.orgresearchgate.net In a broader study of 2-arylbenzoxazole derivatives, one compound featuring a 5-bromo substitution on the benzoxazole ring and a modified phenyl group at the 2-position showed significant activity against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, an efficacy that surpassed the standard antibiotic ciprofloxacin. nih.gov Another derivative with a different substituent showed an MIC of 8 µg/mL against E. faecalis. nih.gov Studies on related brominated thiazole (B1198619) compounds also indicated moderate activity against Bacillus subtilis and other Gram-positive bacteria. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-bromo-2-(4-(piperidinethoxy)phenyl)benzoxazole | Enterococcus faecalis | 0.5 | nih.gov |

| 2-(phenyl with N,N-diethylethoxy substituent)benzoxazole | Enterococcus faecalis | 8 | nih.gov |

| Fluoro-substituted bisbenzoxazoles | Enterococcus faecalis | 62.5 | tandfonline.com |

| N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | Gram-positive bacteria | Moderate Activity | esisresearch.orgresearchgate.net |

Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris)

The efficacy of these compounds extends to Gram-negative bacteria, a class that is often more challenging to inhibit. Research has confirmed the activity of synthetic benzoxazoles against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.gov

A standout derivative, a 5-bromo-2-arylbenzoxazole, was particularly potent against Pseudomonas aeruginosa, recording an MIC value of 0.25 µg/mL, which was superior to the standard antibiotic ceftazidime. nih.gov Other synthesized Schiff's bases of 2-phenyl-benzoxazole derivatives have also shown promising activity against P. aeruginosa and E. coli. In contrast, some studies found that while many derivatives were potent against Gram-positive strains, they displayed weaker activity against Gram-negative bacteria like P. aeruginosa and E. coli. nih.gov One nitro-substituted bisbenzoxazole compound, however, showed potent activity against E. coli with an MIC of 62.5 μg/mL. tandfonline.com

Table 2: Antibacterial Activity of Selected Benzoxazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterium | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-bromo-2-(4-(piperidinethoxy)phenyl)benzoxazole | Pseudomonas aeruginosa | 0.25 | nih.gov |

| Nitro-substituted bisbenzoxazole | Escherichia coli | 62.5 | tandfonline.com |

| N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | Gram-negative bacteria | Moderate Activity | esisresearch.orgresearchgate.net |

Antifungal Activity (e.g., Candida albicans, Aspergillus clavatus)

In addition to antibacterial effects, this compound derivatives have been investigated for their antifungal properties. A series of newly synthesized N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546), including 5-bromo analogues, were screened against Candida strains. nih.govnih.gov Specifically, the compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) showed activity against C. albicans. nih.gov Other studies have also confirmed the antifungal potential of 2-substituted benzoxazole derivatives against Candida albicans and Aspergillus clavatus, with some compounds showing over 70% inhibition. nih.gov Thiazole derivatives containing a 4-bromo phenyl group have also demonstrated slight to moderate antifungal activity against C. albicans. researchgate.netresearchgate.net

The proposed mechanisms for antifungal action include perturbation of the total sterol content, inhibition of membrane transport processes, and effects on mitochondrial respiration. nih.govnih.gov These actions are comparable to some commercially available azole antifungal agents, involving interaction with and blocking of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.govnih.gov

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

One of the primary mechanisms through which benzoxazole derivatives exert their antibacterial effects is the inhibition of DNA gyrase. najah.edu This enzyme is a type II topoisomerase crucial for bacterial DNA replication and is an attractive target because it is present in bacteria but not in human cells. nih.govmdpi.com Molecular docking studies suggest that compounds like N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide might act as inhibitors of the GyrB subunit of DNA gyrase. esisresearch.orgresearchgate.net The binding to GyrB interferes with the enzyme's ability to hydrolyze ATP, which is necessary for its function. nih.gov A strong correlation has been observed between the MIC values of pyrazole-based derivatives (some containing a 4-bromophenyl group) and their IC₅₀ values for DNA gyrase inhibition, confirming that this inhibition leads to bacterial cell growth arrest. nih.gov

Other proposed mechanisms include the disruption of bacterial membrane integrity, leading to the leakage of essential cellular components and subsequent cell death. nih.gov

In Vitro Evaluation Methodologies (e.g., Minimum Inhibitory Concentration, Agar (B569324) Diffusion, Cup Plate Method)

The antimicrobial efficacy of this compound derivatives is typically assessed using a variety of standardized in vitro methods.

Agar Diffusion Method: This technique, also known as the disk diffusion or cup plate method, provides a qualitative or semi-quantitative assessment of antimicrobial activity. nih.gov A filter paper disc or a well/cup in the agar is loaded with the test compound and placed on an agar plate inoculated with the target microorganism. The plate is incubated, and the compound diffuses into the agar. If the compound is effective, it inhibits microbial growth, creating a clear zone of inhibition around the disc or well. The diameter of this zone is proportional to the compound's activity. nih.gov

Minimum Inhibitory Concentration (MIC): To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration is determined. nih.gov This is the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a set incubation period. researchgate.netresearchgate.net It is typically determined using a broth microdilution method, where a series of decreasing concentrations of the compound are incubated with a standard inoculum of the bacteria or fungi. nih.gov The MIC value is a critical metric for comparing the potency of different antimicrobial agents. nih.gov

Neurological Activity Studies

Beyond oncology, benzoxazole derivatives have been explored for their effects on the central nervous system.

Anticonvulsant Activity Evaluation

Several studies have synthesized and screened benzoxazole derivatives for anticonvulsant properties using standard murine models. In one study, a series of benzoxazole derivatives containing a 1,2,4-triazolone moiety were evaluated. nih.gov Most of the synthesized compounds showed activity in the maximal electroshock seizure (MES) model. nih.gov Compound 5f was identified as the most promising, with an ED₅₀ (median effective dose) of 22.0 mg/kg in the MES test and a better safety profile regarding neurotoxicity than the standard drugs carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested its mechanism involves regulating γ-aminobutyric acid (GABA) levels in the brain. nih.gov

Another study on a different series of benzoxazole-triazolone compounds identified 4g as a highly potent agent against both MES- and pentylenetetrazole (scPTZ)-induced seizures, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. mdpi.com This compound also demonstrated a higher protective index (a measure of safety) than carbamazepine and valproate. mdpi.com Its mechanism was also linked to increasing GABA levels in the brain. mdpi.com

Table 2: Anticonvulsant Activity of Lead Benzoxazole Derivatives ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population.

| Compound | Test Model | ED₅₀ (mg/kg) | Source |

|---|---|---|---|

| Compound 5f | MES | 22.0 | nih.gov |

| Compound 4g | MES | 23.7 | mdpi.com |

| Compound 4g | scPTZ | 18.9 | mdpi.com |

Anti-inflammatory and Analgesic Properties

The 2-phenyl-benzooxazole scaffold has proven to be a versatile template for designing potent anti-inflammatory and analgesic agents. Research has shown that derivatives can achieve efficacy comparable to, and in some cases exceeding, that of established non-steroidal anti-inflammatory drugs (NSAIDs).

A study focusing on 2-(2-arylphenyl)benzoxazoles, synthesized from 2-(2-bromophenyl)benzoxazole, identified these compounds as new and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. acs.org Compounds 3g, 3n, and 3o were particularly effective and selective. acs.org The in vivo anti-inflammatory potency of compound 3o was found to be better than that of both celecoxib (B62257) and diclofenac (B195802). acs.org

In other research, the analgesic and anti-inflammatory effects of 2-mercaptobenzoxazole derivatives were investigated in mice. nih.gov In the acetic acid-induced writhing test for analgesic effect, two compounds were found to be more potent than diclofenac sodium. nih.gov In an anti-inflammatory test involving formaldehyde-induced paw edema, two compounds were also more active than diclofenac sodium. nih.gov Similarly, a study of quinazolinone derivatives, which share some structural similarities, found that a bromophenyl azo derivative showed significant analgesic and anti-inflammatory activity comparable to standard drugs like aspirin (B1665792) and pentazocine. mdpi.com

In Vivo Analgesic Efficacy Models

The analgesic potential of this compound derivatives has been investigated using various in vivo models to assess their pain-relieving capabilities. These models are crucial for understanding the compounds' mechanisms of action and their potential as therapeutic agents for pain management.

Commonly employed models include:

Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic activity. nih.goveuropeanreview.org Acetic acid injection into the peritoneal cavity of mice induces characteristic writhing movements, and a reduction in the number of writhes following administration of the test compound indicates an analgesic effect. nih.goveuropeanreview.org For instance, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), a related benzoxazole derivative, demonstrated a significant, dose-dependent inhibition of writhing in mice. europeanreview.org Another study on novel benzoxazole derivatives also utilized this method to screen for anti-nociceptive properties. nih.gov

Formalin Test: This model assesses both neurogenic and inflammatory pain responses. Formalin injection into the paw of an animal elicits a biphasic licking response. The early phase corresponds to direct stimulation of nociceptors, while the late phase is associated with inflammatory processes. The ability of a compound to suppress either or both phases provides insight into its mechanism of action. europeanreview.org MCBA was shown to be effective in both phases of the formalin test, suggesting a comprehensive analgesic profile. europeanreview.org

Hot Plate Test: This test is used to evaluate central analgesic activity. The time it takes for an animal to react to a thermal stimulus (e.g., licking its paws or jumping) is measured. An increase in the reaction time after drug administration suggests a central analgesic effect. europeanreview.org In studies with MCBA, the compound significantly increased the latency period in the hot plate test, indicating its action on the central nervous system. europeanreview.org

Carrageenan-Induced Paw Edema: While primarily a model for inflammation, it is also used to assess the analgesic effect of compounds on inflammatory pain. Carrageenan injection into the paw induces inflammation and hyperalgesia. The reduction in paw volume and pain threshold is measured to determine the anti-inflammatory and analgesic efficacy. nih.gov Novel synthesized benzoxazole derivatives have shown promising results in this model, indicating their potential to alleviate inflammatory pain. nih.gov

These in vivo models are essential for the preclinical evaluation of this compound derivatives, providing valuable data on their analgesic efficacy and paving the way for further development as potential pain therapeutics.

Antioxidant Activity Assessment (e.g., DPPH Method)

The antioxidant potential of this compound and its derivatives is a significant area of investigation, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of these compounds. nih.govmdpi.com

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution, which is observed as a color change from violet to yellow. mdpi.com The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for comparing the antioxidant activity of different compounds. A lower IC50 value indicates a higher antioxidant potential. nih.gov

Studies on various bromophenol derivatives have demonstrated their effectiveness as DPPH radical scavengers. nih.gov For instance, some benzylic acid-derived bromophenols have shown significant DPPH scavenging activity, with IC50 values comparable to or even better than standard antioxidants like BHA (butylated hydroxyanisole), BHT (butylated hydroxytoluene), and α-Tocopherol. nih.gov

The antioxidant activity of benzoxazole derivatives is often attributed to the presence of specific functional groups and their positions on the benzoxazole core. For example, the presence of hydroxyl groups on the aromatic rings can significantly enhance the antioxidant capacity. nih.govresearchgate.net

Interactive Table: DPPH Radical Scavenging Activity of Selected Compounds

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| BHT | 4.12 | nih.gov |

| Compound 25 (a bromophenol derivative) | 4.27 | nih.gov |

| Compound 1 (a bromophenol derivative) | 6.41 | nih.gov |

| BHA | 11.17 | nih.gov |

| Trolox | 11.75 | nih.gov |

| α-Tocopherol | 23.89 | nih.gov |

This table presents a selection of compounds and their reported DPPH radical scavenging activities for comparative purposes. The specific activities of this compound derivatives would depend on their unique substitutions.

The investigation of the antioxidant properties of this compound derivatives using methods like the DPPH assay is crucial for understanding their potential therapeutic applications in diseases associated with oxidative stress.

Broader Pharmacological Spectrum of Benzoxazole Derivatives (e.g., Antiviral, Antitubercular, Antimalarial)

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities beyond analgesic and antioxidant effects. This includes promising potential in combating infectious diseases caused by viruses, bacteria (including mycobacteria), and parasites.

Antiviral Activity: Benzoxazole derivatives have demonstrated notable antiviral properties against a variety of viruses. nih.govnih.gov For instance, certain 6-benzoyl-benzoxazolin-2-one derivatives have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Some of these compounds were found to be active against ganciclovir-resistant HCMV isolates, suggesting a different mechanism of action. nih.gov The antiviral activity of benzoxazole derivatives has also been explored against other viruses, including the hepatitis C virus. nih.gov The core benzoxazole structure can be modified with various substituents to enhance its antiviral potency and spectrum. researchgate.net

Antitubercular Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. Benzoxazole derivatives have emerged as a promising class of compounds with antitubercular activity. nih.govnih.gov For example, pyrimidine-tethered benzothiazole (B30560) derivatives, structurally related to benzoxazoles, have shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The mechanism of action of some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. nih.gov The development of new antitubercular agents is critical to combat the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, and benzoxazole derivatives represent a valuable scaffold for this purpose. frontiersin.orgresearchgate.netrsc.org

Antimalarial Activity: Malaria, caused by Plasmodium parasites, is another devastating infectious disease. Benzoxazole derivatives have shown potential as antimalarial agents. olemiss.eduresearchgate.net For example, certain (3-benzoxazol-2-yl) phenylamine derivatives have exhibited promising activity against Plasmodium falciparum, the most virulent species causing malaria in humans. olemiss.eduresearchgate.net The antimalarial activity of these compounds is often linked to their ability to interfere with essential parasitic pathways. researchgate.net

The broad pharmacological spectrum of benzoxazole derivatives highlights their versatility and importance in drug discovery. Further research into the antiviral, antitubercular, and antimalarial activities of this compound and its analogues could lead to the development of new and effective treatments for these challenging infectious diseases.

Structure-Activity Relationship (SAR) Derivations

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions on the benzoxazole core influence the pharmacological activity. This knowledge is instrumental in designing more potent and selective drug candidates.

The position and nature of substituents on the benzoxazole ring system play a pivotal role in determining the biological activity of the derivatives. nih.govnih.gov

Position of Substituents: Research has consistently shown that substitutions at specific positions of the benzoxazole scaffold are critical for various pharmacological effects. nih.govnih.gov For instance, in the context of antimicrobial activity, substituents at the 2- and 5-positions of the benzoxazole core have been found to be particularly important. nih.gov The presence of substituents at both these positions often leads to enhanced potency. nih.gov Similarly, for anti-inflammatory activity in related benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence the activity. nih.gov

Nature of Substituents: The chemical nature of the substituents, such as their electronic properties (electron-donating or electron-withdrawing) and lipophilicity, is a key determinant of biological efficacy.

Electron-withdrawing and Electron-donating Groups: The presence of electron-withdrawing groups (e.g., halogens like bromine and chlorine, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) at different positions can modulate the electronic distribution within the molecule, thereby affecting its interaction with biological targets. researchgate.net For example, in some series of benzoxazole derivatives, the presence of electron-withdrawing groups has been associated with enhanced antimicrobial and antiproliferative effects. researchgate.net

Lipophilicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes, is another critical factor. nih.gov Modifications that enhance lipophilicity can lead to better intracellular accumulation and, consequently, improved biological activity. nih.gov For instance, the introduction of certain alkyl or aryl groups can increase the lipophilicity of the compound.

A systematic exploration of different substituents at various positions of the this compound scaffold is essential to establish a comprehensive SAR and to guide the design of new derivatives with optimized pharmacological profiles.

Molecular docking is a computational technique that plays a vital role in understanding the interactions between a small molecule (ligand), such as a this compound derivative, and its biological target, typically a protein or enzyme. nih.govresearchgate.net This method predicts the preferred orientation and binding affinity of the ligand within the active site of the target, providing valuable insights into the mechanism of action at a molecular level.

Predicting Binding Modes and Affinities: Molecular docking simulations can identify the specific amino acid residues in the target's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding these binding modes, researchers can rationalize the observed biological activities of a series of compounds and predict the activity of new, untested derivatives. researchgate.net For example, in the study of 2-substituted benzoxazole derivatives as antimicrobial agents, molecular docking was used to investigate their binding to the DNA gyrase enzyme, a key bacterial target. nih.gov

Guiding Drug Design: The insights gained from molecular docking are instrumental in the rational design of new and more potent inhibitors. By identifying key interactions, medicinal chemists can design modifications to the ligand structure that are expected to enhance its binding affinity and, consequently, its biological activity. researchgate.netnih.gov For instance, if a hydrogen bond with a specific amino acid is found to be crucial for activity, new derivatives can be designed to strengthen this interaction.

Understanding Structure-Activity Relationships: Molecular docking studies provide a structural basis for the observed SAR. nih.govnih.gov They can explain why certain substituents at specific positions enhance or diminish the biological activity. For example, a bulky substituent at a particular position might cause a steric clash with the active site, leading to reduced activity, while a smaller group at the same position might fit perfectly.

In the context of this compound derivatives, molecular docking can be employed to study their interactions with various targets, such as enzymes involved in pain and inflammation, viral proteins, or bacterial enzymes, thereby guiding the development of new therapeutic agents.

Potential Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents

The benzoxazole (B165842) scaffold is a well-established pharmacophore found in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Current time information in Pasuruan, ID.researchgate.netresearchgate.net Research into substituted benzoxazoles has revealed that the nature and position of substituents on both the benzoxazole core and the 2-phenyl ring play a crucial role in determining their biological efficacy. mdpi.comnih.gov

Studies on various 2-arylbenzoxazole derivatives have demonstrated significant antiproliferative and antibacterial activities. mdpi.comnih.gov For instance, the presence of a halogen, such as bromine or chlorine, at the 5-position of the benzoxazole ring has been shown to be important for biological activity. mdpi.com While 2-(4-Bromo-phenyl)-benzooxazole itself does not have a substituent at the 5-position, the bromo-substituent on the phenyl ring is of significant interest. Brominated compounds have emerged as a focal point in pharmacology due to their diverse biological activities, particularly in antimicrobial applications. nih.gov The unique properties of bromine can confer distinctive reactivity and potential applications. nih.gov

Future research could focus on synthesizing and evaluating derivatives of this compound with additional substitutions on the benzoxazole ring to enhance their therapeutic potential. Given that some benzoxazole derivatives have shown promise as kinase inhibitors, exploring the activity of this compound and its analogs against various kinases could be a fruitful area of investigation. researchgate.net

Materials Science Applications (e.g., Fluorescent Probes, Liquid Crystals)

Benzoxazole derivatives are known for their interesting photophysical properties, making them promising candidates for applications in materials science, such as fluorescent probes and liquid crystals. tandfonline.comnih.govperiodikos.com.brperiodikos.com.br

Fluorescent Probes: Benzoxazoles can serve as the core fluorophore in fluorescent probes designed for the detection of biologically important species. nih.govresearchgate.net Their fluorescence characteristics are often sensitive to the surrounding environment, a desirable feature for a sensor. periodikos.com.br The bromo-substituent on the phenyl ring of this compound could potentially be exploited in the design of new fluorescent probes. For example, the carbon-bromine bond could be a reactive site for developing probes that operate via a specific chemical reaction with an analyte. Systematic reviews have highlighted the potential of benzoxazole derivatives to bind to DNA and exhibit enhanced fluorescence emission, suggesting their use as safer alternatives to mutagenic DNA probes. periodikos.com.brperiodikos.com.br

Liquid Crystals: The rigid, aromatic structure of 2-arylbenzoxazoles makes them suitable scaffolds for the design of liquid crystalline materials. tandfonline.comresearchgate.net Studies on substituted benzoxazole-terminated liquid crystals have shown that the nature of the substituent on the benzoxazole moiety significantly influences their mesomorphic properties. tandfonline.comresearchgate.net For instance, substituents with stronger electron-withdrawing properties can lead to a wider mesomorphic temperature range. tandfonline.com The bromine atom in this compound, being an electron-withdrawing group, could contribute to favorable liquid crystalline properties. Research on fluorinated benzoxazole liquid crystals has demonstrated that appropriate substitution can lead to low melting points, wide nematic phase intervals, and good solubility, which are beneficial for their application in liquid crystal displays and other photonic devices. mdpi.com Future work could involve the synthesis and characterization of alkoxy-chain-containing derivatives of this compound to investigate their liquid crystalline behavior.

Mechanistic Studies for Targeted Drug Design

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective drug candidates. esisresearch.orgresearchgate.netresearchgate.netmanagingip.com For benzoxazole derivatives, SAR studies have consistently shown that substitutions at the C-2 and C-5 positions are critical for their biological activity. mdpi.comnih.gov

The 4-bromophenyl group at the C-2 position of the title compound is a key determinant of its potential interactions with biological targets. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. Mechanistic studies could involve computational modeling and X-ray crystallography to understand how the bromo-phenyl moiety of this compound interacts with the active sites of target proteins. Such studies would provide valuable insights for designing new analogs with improved affinity and selectivity. managingip.com For example, understanding how the bromo-substituent influences the binding to enzymes like DNA gyrase, a known target for some benzoxazole antibacterials, could guide the development of more effective antibiotics. nih.gov

Exploration of New Biological Targets and Pathways

The diverse biological activities reported for benzoxazole derivatives suggest that they may interact with a wide range of biological targets and pathways. researchgate.netresearchgate.netscite.ainih.gov While some targets, such as DNA gyrase and various kinases, have been identified, there is still much to be explored. researchgate.netnih.gov

Future research on this compound could involve high-throughput screening against a panel of different enzymes and receptors to identify novel biological targets. Techniques such as chemical proteomics could be employed to pull down the protein targets that interact with this compound within a cellular context. Identifying new targets and the signaling pathways they modulate would open up new therapeutic avenues for this class of compounds. For example, some benzoxazole derivatives have been investigated for their neuroprotective and antipsychotic effects, suggesting that this compound and its analogs could be explored for applications in central nervous system disorders. Current time information in Pasuruan, ID.

Optimization of Sustainable Synthesis Routes

The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. researchgate.netrsc.orgacs.orgtandfonline.com The synthesis of 2-arylbenzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or an aldehyde, followed by cyclization. mdpi.comresearchgate.net

Q & A

Basic: What are standard synthetic routes for 2-(4-bromo-phenyl)-benzooxazole, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A common method involves reacting o-phenylenediamine with 4-bromobenzoic acid in polyphosphoric acid at 180°C for 4 hours . Alternative routes, such as TEMPO-mediated aerobic oxidation of benzoxazole precursors, yield aryl-substituted derivatives under reflux with catalytic TEMPO and acetic acid in ethanol (65–80% yields) . Optimization focuses on solvent choice (e.g., ethanol for solubility), acid catalysts (glacial acetic acid), and reaction time (4–6 hours). Yield improvements are achieved by adjusting stoichiometry and temperature gradients .

Advanced: How can computational methods resolve contradictions in spectroscopic data for substituted benzoxazoles?

Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula , can model electronic properties (e.g., HOMO-LUMO gaps) and predict NMR/IR spectra. Discrepancies between experimental and theoretical data (e.g., δ values in NMR) may arise from solvent effects or crystal packing, which DFT can address by incorporating solvation models or periodic boundary conditions . Cross-validation with X-ray crystallography (e.g., using SHELXL for refinement) further resolves ambiguities in substituent positioning .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- and NMR : Aromatic protons appear at δ 7.3–8.5 ppm, with bromine-induced deshielding. The benzooxazole C2 carbon (linked to the bromophenyl group) typically resonates near δ 150–160 ppm .

- IR spectroscopy : Absorption bands for C=N (1616–1620 cm) and C-Br (550–600 cm) confirm functional groups .

- X-ray diffraction : SHELX-refined structures validate bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between aromatic rings .

Advanced: How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The 4-bromo group acts as a directing moiety in Suzuki-Miyaura couplings, facilitating palladium-catalyzed aryl-aryl bond formation. DFT studies show bromine’s electron-withdrawing effect lowers the LUMO energy of the benzoxazole ring, enhancing electrophilic substitution at the para position . Kinetic assays reveal faster coupling rates compared to chloro or methoxy analogs due to bromine’s polarizability .

Basic: What methodologies assess the biological activity of this compound derivatives?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth dilution .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, with structural modifications (e.g., nitro or methoxy groups) enhancing activity .

- Enzyme inhibition : Fluorescence quenching studies to evaluate binding affinity with target proteins (e.g., kinases) .

Advanced: How can researchers address low yields in benzoxazole cyclization reactions?

Contradictory yields (e.g., 65% vs. 80%) may stem from:

- Impurity profiles : HPLC-MS identifies byproducts like uncyclized intermediates or oxidized species .

- Catalyst efficiency : TEMPO vs. metal catalysts (e.g., CuI) alter oxidative cyclization pathways .

- Reaction monitoring : In-situ FTIR tracks intermediate formation to optimize time-temperature profiles .

Advanced: What challenges arise in crystallographic refinement of halogenated benzoxazoles?

- Disorder in bromine positions : SHELXL’s PART instruction partitions disordered atoms, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

- Weak diffraction : High-resolution data (≤ 0.8 Å) mitigates issues via synchrotron sources. Hydrogen bonding networks (e.g., C–H···O) stabilize crystal packing .

Advanced: How does photolytic behavior of this compound derivatives enable functionalization?

UV irradiation induces C–Br bond cleavage, generating aryl radicals for coupling with alkenes or alkynes. Time-resolved ESR spectroscopy tracks radical intermediates, while DFT predicts bond dissociation energies (e.g., C–Br ≈ 65 kcal/mol) . Applications include synthesizing polycyclic aromatics or heterocyclic polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.